molecular formula C29H55NO2 B14552101 Azacyclooctacosan-15-one, 1-acetyl- CAS No. 61658-24-0

Azacyclooctacosan-15-one, 1-acetyl-

Cat. No.: B14552101
CAS No.: 61658-24-0
M. Wt: 449.8 g/mol
InChI Key: GESOMDFXYRPDSZ-UHFFFAOYSA-N
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Description

Azacyclooctacosan-15-one, 1-acetyl- (CAS: 61658-24-0) is a macrocyclic compound characterized by a 28-membered ring containing one nitrogen atom (azacyclo) and a ketone group at position 15. The acetyl substitution at position 1 enhances its stability and reactivity for industrial applications . Its molecular formula is C₂₉H₅₅NO₂, with a calculated molecular weight of 449.76 g/mol (based on stoichiometric analysis) . Limited data exist on its specific applications, though it is flagged for industrial use under controlled conditions .

Properties

CAS No.

61658-24-0

Molecular Formula

C29H55NO2

Molecular Weight

449.8 g/mol

IUPAC Name

1-acetyl-azacyclooctacosan-15-one

InChI

InChI=1S/C29H55NO2/c1-28(31)30-26-22-18-14-10-6-2-4-8-12-16-20-24-29(32)25-21-17-13-9-5-3-7-11-15-19-23-27-30/h2-27H2,1H3

InChI Key

GESOMDFXYRPDSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCCCCCCCCCCC(=O)CCCCCCCCCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azacyclooctacosan-15-one, 1-acetyl- typically involves multiple steps, including the formation of the cyclic amide and the acetylation of the nitrogen atom. One common method involves the reaction of a long-chain dicarboxylic acid with a diamine to form the cyclic amide, followed by acetylation using acetic anhydride under acidic conditions .

Industrial Production Methods

Industrial production of Azacyclooctacosan-15-one, 1-acetyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Azacyclooctacosan-15-one, 1-acetyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Azacyclooctacosan-15-one, 1-acetyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Azacyclooctacosan-15-one, 1-acetyl- involves its interaction with specific molecular targets. The acetyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The cyclic amide structure may also play a role in its biological activity by interacting with cellular membranes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to 1-Oxa-6-azacyclopentadecan-15-one (CAS: Not provided), a 15-membered macrocycle containing both oxygen and nitrogen heteroatoms. Key distinctions include:

Parameter Azacyclooctacosan-15-one, 1-acetyl- 1-Oxa-6-azacyclopentadecan-15-one
Molecular Formula C₂₉H₅₅NO₂ C₁₅H₂₃NO₃
Molecular Weight 449.76 g/mol (calculated) 267.36 g/mol
Ring Size 28-membered 15-membered
Heteroatoms 1 Nitrogen (azacyclo) + 1 Ketone 1 Oxygen (oxa) + 1 Nitrogen (azacyclo)
Key Functional Groups Acetyl group at position 1 Ketone at position 15

Structural Implications :

  • The acetyl group in Azacyclooctacosan-15-one enhances lipophilicity, which could influence solubility and industrial processing .
Physicochemical Properties
Property Azacyclooctacosan-15-one, 1-acetyl- 1-Oxa-6-azacyclopentadecan-15-one
Melting Point No data available 70–72°C
Boiling Point No data available 425°C
Solubility Not reported Likely polar aprotic solvents (inferred)

Analysis :

  • The absence of melting/boiling point data for Azacyclooctacosan-15-one limits direct comparisons. However, the smaller 1-Oxa compound’s higher melting point (70–72°C) suggests stronger intermolecular forces due to its compact structure .

Key Findings :

  • The 1-Oxa derivative’s versatility in pharmaceuticals stems from its role in synthesizing intermediates and active pharmaceutical ingredients (APIs), such as muscle relaxants (e.g., tizanidine precursors) .
  • Azacyclooctacosan-15-one’s industrial restrictions (e.g., “for industry use only”) suggest specialized, non-consumer applications .

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